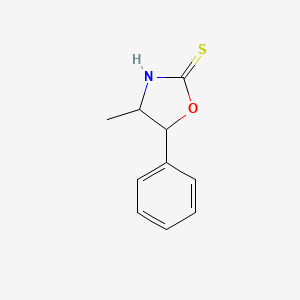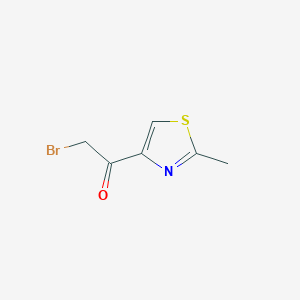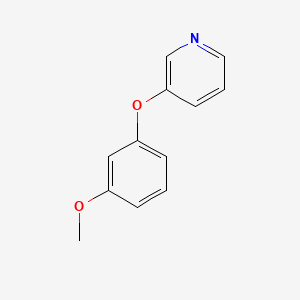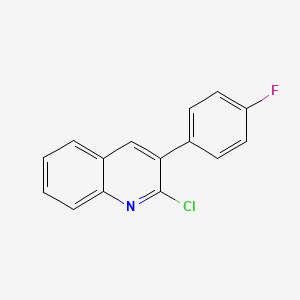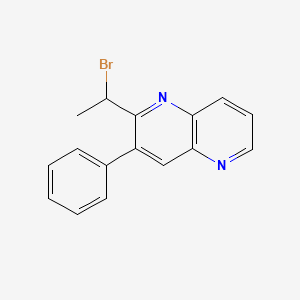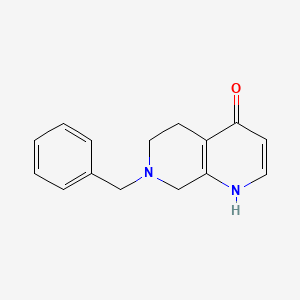
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The initial step involves the cyclization of a suitable precursor to form the naphthyridine core. This can be achieved through a condensation reaction between a pyridine derivative and an appropriate aldehyde or ketone.
Benzylation: The next step involves the introduction of the benzyl group at the 7-position of the naphthyridine ring. This can be accomplished using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: The final step involves the reduction of the naphthyridine ring to form the tetrahydro derivative. This can be achieved using hydrogenation catalysts such as palladium on carbon under hydrogen gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding naphthyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives. Catalysts such as palladium on carbon are commonly used.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are often employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium methoxide, sodium ethoxide
Major Products
Oxidation: Naphthyridine derivatives
Reduction: Fully saturated tetrahydro derivatives
Substitution: Functionalized naphthyridine derivatives
科学的研究の応用
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol can be compared with other similar compounds in the naphthyridine family:
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: Similar structure but differs in the position of the benzyl group and the presence of a ketone functional group.
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one: Similar structure but contains a ketone functional group at the 2-position.
1,5-Naphthyridines: Differ in the arrangement of nitrogen atoms in the ring system, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct reactivity and biological activity.
特性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
7-benzyl-1,5,6,8-tetrahydro-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C15H16N2O/c18-15-6-8-16-14-11-17(9-7-13(14)15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,18) |
InChIキー |
CMRJIRLTBHLJTN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C(=O)C=CN2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



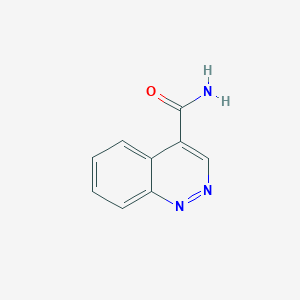
![1-[(6-Bromo-pyridin-2-yl)-methyl-amino]-2-methyl-propan-2-ol](/img/structure/B8667949.png)
